molecular formula C9H17NO2 B127265 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide CAS No. 143139-05-3

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide

Cat. No.: B127265
CAS No.: 143139-05-3
M. Wt: 171.24 g/mol
InChI Key: SLRYBLMJLJFYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-[2-(vinyloxy)ethyl]butanamide is a branched amide featuring a vinyloxyethyl substituent on the nitrogen atom. Its structure combines a hydrophobic 3-methylbutanoyl backbone with a reactive vinyl ether group.

Properties

CAS No.

143139-05-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-3-methylbutanamide

InChI

InChI=1S/C9H17NO2/c1-4-12-6-5-10-9(11)7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,11)

InChI Key

SLRYBLMJLJFYTO-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCOC=C

Canonical SMILES

CC(C)CC(=O)NCCOC=C

Synonyms

Butanamide, N-[2-(ethenyloxy)ethyl]-3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 3-methyl-N-[2-(vinyloxy)ethyl]butanamide with structurally related amides reveals key differences in substituent groups, molecular properties, and applications:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituent Group(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound Vinyloxyethyl 185.24* Reactive monomer for polymers; prodrug potential
3-Methyl-N-(thiazol-2-yl)butanamide (Phenylacetamide 1) Thiazol-2-yl, 4-chlorophenyl 280.74 FFA2 agonist; allosteric modulator
3-Methyl-N-[2-(trifluoromethyl)phenyl]butanamide (2994-79-8) 2-(Trifluoromethyl)phenyl 245.24 High lipophilicity; CNS drug candidate
3-Methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide Boronate ester, tetramethyl-dioxaborolane 331.23* Boron-containing probe for bioconjugation
2-[[(4-Chlorophenyl)sulfonyl]amino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide (317378-06-6) Sulfonamide, chlorophenyl, trifluoromethoxy 454.86 Anti-inflammatory or enzyme inhibition
3-Methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide (548481-51-2) Dual 3-methylbutanoyl chains 254.36 Self-assembling amphiphile; drug delivery

*Calculated from molecular formulas in evidence.

Key Findings :

Substituent-Driven Reactivity :

  • The vinyloxyethyl group in the target compound distinguishes it from analogs with aryl or heterocyclic substituents. This group enables participation in radical or cationic polymerization, contrasting with the biological activity of thiazol- or sulfonamide-containing analogs .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and binding affinity compared to the electron-donating vinyloxy group.

Biological Activity: Phenylacetamide 1 () demonstrates potent FFA2 agonism, a property absent in the target compound, highlighting the importance of the thiazol-2-yl moiety for receptor interaction. The sulfonamide derivative () may exhibit anti-inflammatory activity due to sulfonyl groups’ known role in cyclooxygenase inhibition .

In contrast, the vinyloxy group in the target compound suits it for creating cross-linked polymers .

Physicochemical Properties: Lipophilicity: The trifluoromethylphenyl analog () has higher logP (predicted ~3.5) compared to the target compound (logP ~1.8), affecting blood-brain barrier penetration . Solubility: The dual 3-methylbutanoyl chains in reduce aqueous solubility but enhance lipid bilayer interaction for drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.